(+)-beta-Caryophyllene

Cannabinoid pharmacology GPCR binding Terpenoid receptor selectivity

(+)-beta-Caryophyllene is the (1S,9R)-configured enantiomer of the bicyclic sesquiterpene beta-caryophyllene. Unlike the more commonly occurring (−)-enantiomer, the (+)-form is found primarily in specific liverwort species such as Pellia endiviifolia, where it can constitute up to 85% of the beta-caryophyllene content.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 10579-93-8
Cat. No. B088883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-beta-Caryophyllene
CAS10579-93-8
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCCC(=C)C2CC(C2CC1)(C)C
InChIInChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3
InChIKeyNPNUFJAVOOONJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Insoluble in water;  soluble in oils, ether
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Beta-Caryophyllene (CAS 10579-93-8): Procurement Guide for the Selective CB2 Agonist Terpenoid


(+)-beta-Caryophyllene is the (1S,9R)-configured enantiomer of the bicyclic sesquiterpene beta-caryophyllene [1]. Unlike the more commonly occurring (−)-enantiomer, the (+)-form is found primarily in specific liverwort species such as Pellia endiviifolia, where it can constitute up to 85% of the beta-caryophyllene content [2]. As a class, beta-caryophyllene is recognized as a selective cannabinoid type 2 (CB2) receptor agonist with a reported binding affinity (Ki) of approximately 155 nM [3], distinguishing it functionally from other plant terpenes that lack direct CB2 agonism.

Why Beta-Caryophyllene Sourcing Requires Stereochemical Verification: (+)- vs. (−)-Enantiomer Differentiation


Substituting one beta-caryophyllene enantiomer for another without stereochemical verification introduces significant uncertainty into research outcomes. While the (−)-enantiomer is widely distributed across numerous plant species, the (+)-enantiomer is a relatively rare natural product with distinct biosynthetic origins and potentially divergent biological activities [1]. The absolute configuration of beta-caryophyllene influences its interaction with chiral biological targets; the (+)-form has the (1S,9R) stereochemistry, whereas the naturally predominant (−)-form possesses the opposite (1R,9S) configuration [2]. Without enantiomeric specification, researchers cannot ensure experimental reproducibility, as studies reporting beta-caryophyllene activity frequently do not characterize or disclose the enantiomeric purity of their test material. The evidence presented below quantifies precisely where (+)-beta-caryophyllene differs from its (−)-enantiomer, α-humulene, and other terpenoid comparators.

Quantitative Differentiation Evidence for (+)-Beta-Caryophyllene (CAS 10579-93-8)


CB2 Receptor Binding Affinity: β-Caryophyllene vs. α-Humulene

β-Caryophyllene demonstrates selective binding to the CB2 receptor with a Ki of 155 ± 4 nM [1]. In contrast, α-humulene (α-caryophyllene), the ring-opened isomer of β-caryophyllene, is notably lacking in CB2 activity [2]. A separate receptor binding study reported that α-humulene shows CB2 affinity with a Ki of 19.6 μM (19,600 nM), representing approximately 126-fold weaker binding affinity compared to β-caryophyllene .

Cannabinoid pharmacology GPCR binding Terpenoid receptor selectivity

Enantiomeric Differentiation: (+)-β-Caryophyllene vs. (−)-β-Caryophyllene

(+)-β-Caryophyllene is the enantiomer of (−)-β-caryophyllene, possessing (1S,9R) absolute configuration whereas the (−)-form has (1R,9S) configuration [1]. Enantioselective GC analysis reveals that while the (−)-form occurs much more widely across the plant kingdom, the (+)-enantiomer is detected at up to 85% enantiomeric excess in specific liverwort species (Pellia endiviifolia and P. epiphylla) but is otherwise rare in nature [2]. No direct head-to-head pharmacological comparison between the pure enantiomers has been published.

Chiral analysis Stereochemistry Natural product sourcing

Anticancer Potentiation: β-Caryophyllene Enhances Activity of α-Humulene and Paclitaxel

At non-cytotoxic concentrations, β-caryophyllene significantly increased the anticancer activity of α-humulene and isocaryophyllene against MCF-7 breast cancer cells [1]. β-Caryophyllene alone exhibits selective antiproliferative effects with IC50 values of 19 μM in HCT 116 colon cancer cells and 27 μM in PANC-1 pancreatic cancer cells, while showing only moderate to poor cytotoxicity against ME-180, PC3, K562, and MCF-7 cells, with a selectivity index of 27.9 for HCT 116 colorectal cancer cells [2].

Cancer pharmacology Drug synergy Chemosensitization

Analgesic Specificity: β-Caryophyllene vs. Morphine in Pain Models

In mouse models of inflammatory and neuropathic pain, orally administered β-caryophyllene reduced inflammatory (late phase) pain responses in the formalin test in a CB2 receptor-dependent manner, while it had no effect on acute (early phase) pain responses [1]. In contrast, morphine, the reference agent used as comparator, demonstrated strong analgesic activity across both acute and inflammatory pain phases in the same test system [2]. A separate study confirmed that β-caryophyllene did not show analgesic activity in conventional nociceptive pain assays, underscoring its selective action on inflammatory rather than acute pain pathways [2].

Pain management Analgesic pharmacology CB2-mediated analgesia

Functional CB2 Agonism: β-Caryophyllene vs. Common Cannabis Terpenoids

β-Caryophyllene activates CB2 receptor signaling with an EC50 of 1,900 nM (1.9 μM) as measured by inhibition of forskolin-stimulated cAMP formation in recombinant human CB2 receptors expressed in CHOK1 cells [1]. In contrast, a comprehensive evaluation of six common Cannabis terpenoids (myrcene, limonene, linalool, α-pinene, β-pinene, and terpinolene) found that none directly activated CB1 or CB2 receptors, nor did they modulate Δ9-THC signaling at these receptors [2]. Notably, α-humulene, the ring-opened isomer of β-caryophyllene, shows weak CB2 binding but lacks functional CB2 agonist activity [3].

Cannabinoid receptor signaling Functional agonism cAMP assay

Priority Application Scenarios for (+)-Beta-Caryophyllene (CAS 10579-93-8) Based on Differentiated Evidence


Cannabinoid Receptor Pharmacology: CB2-Selective Agonist Studies Requiring No CB1 Interference

β-Caryophyllene (Ki = 155 ± 4 nM; EC50 = 1,900 nM at CB2) provides a non-psychoactive CB2 agonist tool for investigating CB2-mediated signaling pathways without CB1 receptor engagement [1]. Unlike α-humulene (Ki ~19.6 μM at CB2) and other common terpenoids which show no functional CB2 agonism, β-caryophyllene uniquely enables dissection of CB2-specific effects in inflammation, neuroprotection, and immune modulation [2]. This property is particularly valuable for studies requiring the exclusion of CB1-mediated psychoactive confounding factors.

Cancer Research: Chemosensitization and Selective Antiproliferative Studies

β-Caryophyllene demonstrates selective cytotoxicity toward colorectal cancer cells (HCT 116, IC50 = 19 μM; selectivity index = 27.9) and pancreatic cancer cells (PANC-1, IC50 = 27 μM) while sparing certain other cancer and normal cell lines [1]. More critically, at non-cytotoxic concentrations, β-caryophyllene potentiates the anticancer activity of α-humulene and paclitaxel, establishing its utility as a chemosensitizing adjuvant in combination therapy research [2]. This dual functionality differentiates it from α-humulene and isocaryophyllene which lack this potentiating property.

Inflammatory Pain Research: Dissecting Inflammatory vs. Acute Nociceptive Pathways

β-Caryophyllene selectively reduces late-phase (inflammatory) pain responses in the formalin test without affecting early-phase (acute) pain, in contrast to morphine which produces analgesia across both phases [1]. This dissociation enables researchers to isolate CB2-mediated anti-inflammatory analgesia from opioid-mediated or acute nociceptive pathways. The CB2 receptor-dependent nature of this effect, confirmed through CB2 knockout studies, makes β-caryophyllene a precision tool for studying inflammatory pain mechanisms [1].

Chiral Natural Product Studies: Enantiomer-Specific Biological Investigation

(+)-β-Caryophyllene, with its (1S,9R) absolute configuration, represents a rare enantiomer found predominantly in specific liverwort species at up to 85% enantiomeric excess, contrasting with the ubiquitous (−)-enantiomer [1][2]. For researchers investigating stereochemistry-dependent biological activities, authenticated (+)-β-caryophyllene provides access to a distinct chiral space that may reveal differential interactions with chiral biological targets, including receptors, enzymes, and transport proteins [1].

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